1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea is a complex organic compound characterized by its unique structure, which includes a butyl group, a cyano group, and a dimethyl-pyridin-2-yloxy moiety
Preparation Methods
The synthesis of 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
1-Butyl-3-[3-(3-cyano-4,6-dimethyl-pyridin-2-yloxy)-phenyl]-urea can be compared with similar compounds, such as:
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridone core structure but lacks the butyl and urea groups.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a similar pyridin-2-yl moiety but differs in the functional groups attached.
1,3,5-Tris (4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl) isocyanurate: Features a similar butyl group but has a different core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-butyl-3-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C19H22N4O2/c1-4-5-9-21-19(24)23-15-7-6-8-16(11-15)25-18-17(12-20)13(2)10-14(3)22-18/h6-8,10-11H,4-5,9H2,1-3H3,(H2,21,23,24) |
InChI Key |
FNRCUPJDKWXXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=CC=C1)OC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.